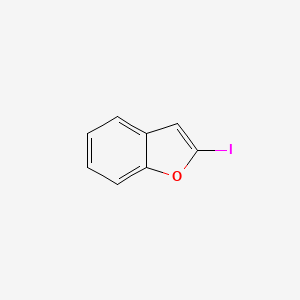

2-Iodobenzofuran

Übersicht

Beschreibung

2-Iodobenzofuran is an aromatic heterocyclic compound that consists of a benzene ring fused to a furan ring with an iodine atom attached at the second position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Wissenschaftliche Forschungsanwendungen

2-Iodobenzofuran has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a building block for the development of biologically active compounds.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers

Wirkmechanismus

Target of Action

It is known that 2-iodobenzofuran is involved in a process known as the halogen dance (hd) reactions . This process is a useful tool for synthetic chemists as it enables access to positions in aromatic and heteroaromatic systems for subsequent functionalization .

Mode of Action

The mode of action of this compound involves a process known as the Halogen Dance (HD) reactions . When this compound is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance is the only isolated product .

Biochemical Pathways

The halogen dance (hd) reactions, in which this compound participates, enable access to positions in aromatic and heteroaromatic systems for subsequent functionalization . This suggests that this compound could potentially influence a variety of biochemical pathways depending on the specific functional groups introduced during the HD reactions.

Result of Action

Given its involvement in the halogen dance (hd) reactions, it can be inferred that this compound plays a role in the synthesis of various aromatic and heteroaromatic compounds .

Action Environment

The halogen dance (hd) reactions involving this compound are carried out in a specific environment, ie, in the presence of lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C . This suggests that the action of this compound could potentially be influenced by factors such as temperature and the presence of specific reagents.

Biochemische Analyse

Biochemical Properties

In these reactions, 2-Iodobenzofuran interacts with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C and an aldehyde . The resulting product is a 2-substituted 3-iodobenzofuran .

Molecular Mechanism

It is known to participate in halogen dance reactions, which involve a succession of halogen/metal exchanges triggered by deprotometallation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Iodobenzofuran can be synthesized through several methods. One common approach involves the iodination of benzofuran. The process typically includes the deprotonation of benzofuran using a strong base such as lithium diisopropylamide (LDA) followed by the addition of iodine. Another method involves the halogen dance reaction, where this compound is treated with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at low temperatures, followed by the addition of an aldehyde .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize side reactions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodobenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Halogen Dance Reactions: This involves the migration of the iodine atom to different positions on the benzofuran ring under specific conditions.

Common Reagents and Conditions:

Lithium Diisopropylamide (LDA): Used for deprotonation.

Palladium Catalysts: Employed in coupling reactions.

Tetrahydrofuran (THF): Common solvent for these reactions.

Major Products:

Substituted Benzofurans: Resulting from substitution reactions.

Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.

Vergleich Mit ähnlichen Verbindungen

2-Iodobenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

2-Bromobenzofuran: Similar reactivity but with a bromine atom instead of iodine.

Uniqueness: 2-Iodobenzofuran is unique due to the presence of the iodine atom, which provides distinct reactivity patterns compared to its bromine and sulfur analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Biologische Aktivität

2-Iodobenzofuran is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is a halogenated derivative of benzofuran, a compound known for its broad spectrum of biological activities including anticancer, antibacterial, and antifungal properties. The introduction of iodine in the benzofuran structure enhances its reactivity and biological profile, making it a subject of interest in drug discovery.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving human cancer cell lines such as MCF7 (breast cancer) and Hep-G2 (liver cancer), this compound demonstrated notable antiproliferative activity with IC50 values ranging from 1.39 to 8.03 µM .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Antibacterial and Antifungal Properties

In addition to its anticancer effects, this compound has shown promising antibacterial and antifungal activities. Studies have reported that compounds with the benzofuran core exhibit significant inhibition against various bacterial strains and fungi, which is attributed to their ability to disrupt microbial cell membranes .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine D2 Receptor Binding : Iodine-labeled derivatives like iodine-123-iodobenzofuran have been used in SPECT imaging studies to quantify D2 receptor density in the brain, indicating potential applications in neuropharmacology .

- Cell Cycle Arrest : Studies suggest that benzofuran derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .

- Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress in microbial cells, leading to cell death .

Case Studies

A notable case study involved the synthesis and testing of various benzofuran derivatives including this compound for their anticancer properties. The study revealed that structural modifications significantly impacted their biological activity. For example, introducing different substituents on the benzofuran ring altered IC50 values dramatically, highlighting the importance of structure-activity relationships in drug design .

Eigenschaften

IUPAC Name |

2-iodo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBOBANRAWSQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550702 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69626-75-1 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Iodobenzofuran a useful reagent in organic synthesis, particularly for N-arylation reactions?

A: this compound serves as an effective coupling partner in copper-mediated N-arylation reactions with anilines. [] This reactivity stems from the iodine atom's ability to participate in oxidative addition with copper catalysts, enabling the formation of a carbon-nitrogen bond between the benzofuran moiety and the aniline. [] This reaction is particularly valuable for synthesizing a diverse range of N-arylbenzofuran derivatives, which can be further elaborated into more complex structures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.